4-(Chloromethyl)-2-ethoxypyridine hydrochloride

Description

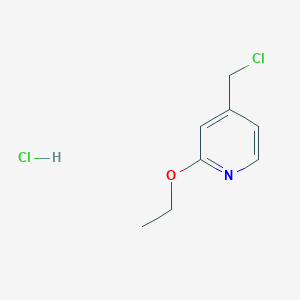

4-(Chloromethyl)-2-ethoxypyridine hydrochloride is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at the 4-position and an ethoxy (-OCH2CH3) substituent at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of thioethers and other heterocyclic derivatives. Its reactivity stems from the chloromethyl group, which facilitates alkylation reactions, and the ethoxy substituent, which influences electronic and steric properties .

Properties

IUPAC Name |

4-(chloromethyl)-2-ethoxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZHDNKJBISDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethoxypyridine hydrochloride typically involves the chloromethylation of 2-ethoxypyridine. This can be achieved through the reaction of 2-ethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethoxypyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include azido, thiocyanato, and amino derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Methyl derivatives of the original compound.

Scientific Research Applications

4-(Chloromethyl)-2-ethoxypyridine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethoxypyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This property is particularly useful in the synthesis of peptide conjugates and other modified biomolecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs include pyridine derivatives with variations in substituent type, position, and electronic effects. Key examples include:

4-(Chloromethyl)pyridine Hydrochloride

- Structure : Lacks the ethoxy group at the 2-position.

- Reactivity : The absence of the ethoxy group reduces steric hindrance, making the chloromethyl group more accessible for alkylation. However, the electron-donating ethoxy group in 4-(Chloromethyl)-2-ethoxypyridine hydrochloride enhances nucleophilic substitution at the chloromethyl site compared to its unsubstituted counterpart .

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

- Structure : Contains methoxy (-OCH3) at the 4-position and methyl groups at the 3- and 5-positions.

- Application: A key intermediate in the synthesis of Omeprazole, a proton pump inhibitor.

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

- Structure : Features a trifluoroethoxy (-OCH2CF3) group at the 4-position and a methyl group at the 3-position.

- Properties : The electron-withdrawing trifluoroethoxy group decreases electron density on the pyridine ring, altering reaction kinetics in nucleophilic substitutions. This compound has a higher molecular weight (276.08 g/mol) and melting point (214°C) compared to this compound, likely due to increased polarity .

Data Table: Key Properties of Selected Analogs

Electronic and Steric Considerations

- Ethoxy vs. However, its stronger electron-donating effect enhances electrophilic substitution at the 4-position.

- Trifluoroethoxy Influence : The trifluoroethoxy group in analogs like 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride introduces significant electron-withdrawing effects, reducing ring electron density and altering reaction pathways .

Biological Activity

4-(Chloromethyl)-2-ethoxypyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group and an ethoxy group, contributing to its unique chemical reactivity. The presence of these functional groups allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting processes such as neurotransmitter synthesis and degradation.

- Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Studies

-

Antimicrobial Efficacy:

In a study assessing the antimicrobial activity of various pyridine derivatives, this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were recorded at concentrations significantly lower than those of standard antibiotics. -

Neuroprotective Effects:

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in animal models treated with neurotoxic agents.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Neuroprotective | Enzyme inhibition, Receptor modulation |

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | Anticancer | Targeting cancer cell proliferation |

| 5,6-Dimethyl-1H-pyrrole-2-carboxylic acid | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.